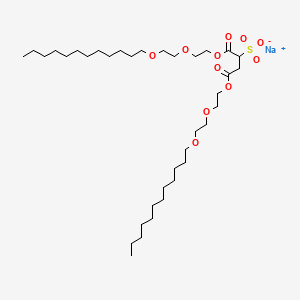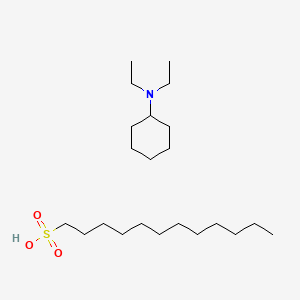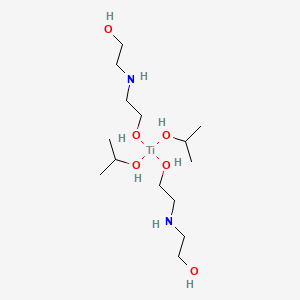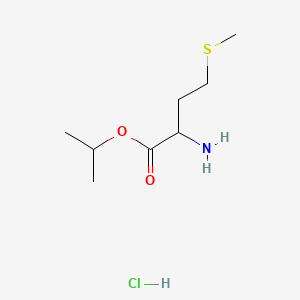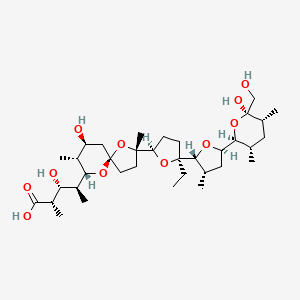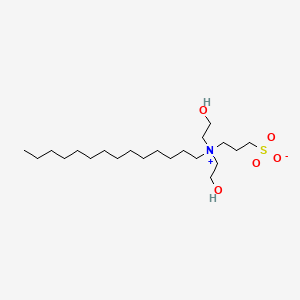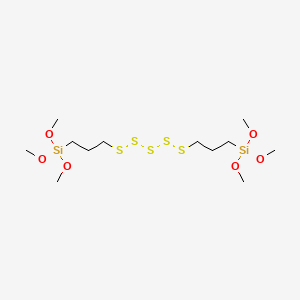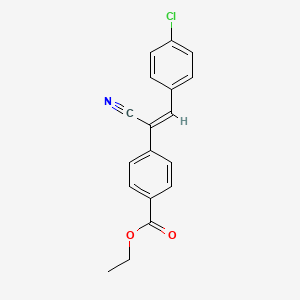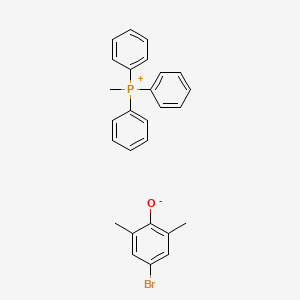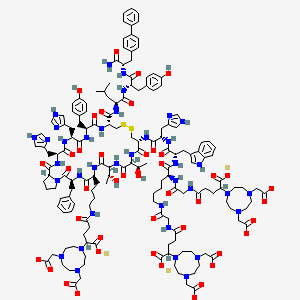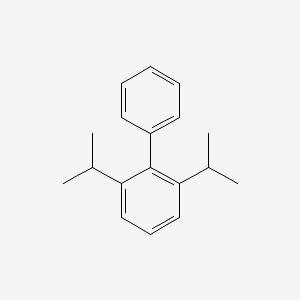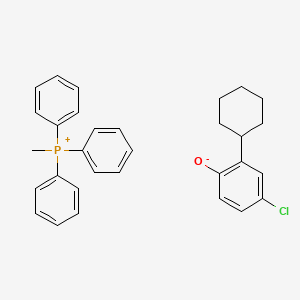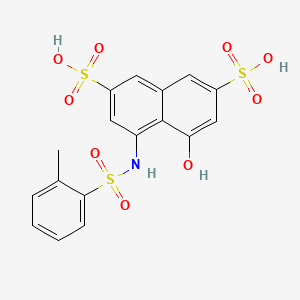
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound with significant applications in various industries. It is known for its unique chemical structure, which includes a naphthalene core substituted with hydroxy, sulphonyl, and amino groups. This compound is often used in the production of dyes and pigments due to its ability to impart vibrant colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multiple steps, starting from naphthalene. The process includes sulphonation, nitration, reduction, and further functionalization to introduce the hydroxy and amino groups. For example, naphthalene can be sulphonated using fuming sulfuric acid to produce naphthalene trisulphonic acid, which is then nitrated and reduced to form the amino derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amino groups.
Substitution: The sulphonyl and amino groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, iron powder.
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amino-substituted naphthalene compounds .
Scientific Research Applications
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The sulphonyl group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Similar structure but lacks the methylphenylsulphonyl group.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the methylphenylsulphonyl group
Uniqueness
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is unique due to the presence of the methylphenylsulphonyl group, which imparts distinct chemical properties and enhances its applicability in various fields. This group increases the compound’s solubility and stability, making it more suitable for industrial and research applications .
Properties
CAS No. |
71750-41-9 |
|---|---|
Molecular Formula |
C17H15NO9S3 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H15NO9S3/c1-10-4-2-3-5-16(10)28(20,21)18-14-8-12(29(22,23)24)6-11-7-13(30(25,26)27)9-15(19)17(11)14/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
RNYIFEPXNWWHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


